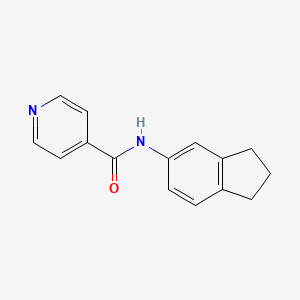
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide, also known as PHCCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity. In
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of mGluR4 leads to the inhibition of neurotransmitter release and the modulation of synaptic plasticity. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide enhances the activity of mGluR4 by binding to a specific site on the receptor, which increases the receptor's sensitivity to glutamate.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It increases the release of the neurotransmitter GABA in the hippocampus, which is involved in learning and memory. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide also reduces the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its cognitive enhancing effects. Additionally, N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines, which may underlie its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has several advantages for lab experiments. It is a highly selective and potent modulator of mGluR4, which allows for precise modulation of the receptor's activity. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide is that it has a relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide. One area of interest is the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and treatment regimens for these conditions. Another area of interest is the development of more potent and selective modulators of mGluR4, which may have improved therapeutic properties. Additionally, the role of mGluR4 in other physiological and pathological processes, such as pain and addiction, warrants further investigation.
Synthesemethoden
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,3-dihydro-1H-inden-5-ol with 4-bromopyridine in the presence of a base to form the intermediate compound. The intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease, schizophrenia, and anxiety disorders. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(12-6-8-16-9-7-12)17-14-5-4-11-2-1-3-13(11)10-14/h4-10H,1-3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCHXHAVLMDQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480362.png)
![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)
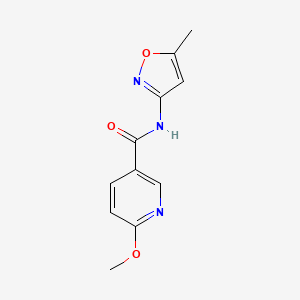

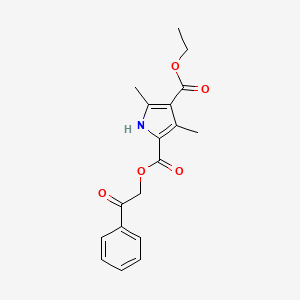
![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)
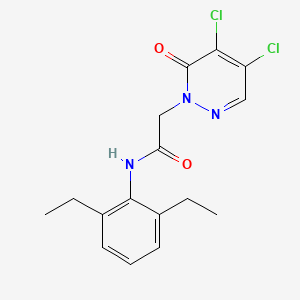
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)
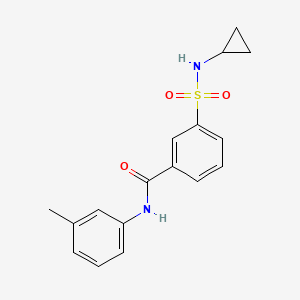

![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)